ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate
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Overview
Description
The compound is an ester, as suggested by the “ethyl … oxobutanoate” portion of the name. It also contains a pyrazole ring (“1-methyl-1H-pyrazol-4-yl”) and an oxadiazole ring (“1,2,4-oxadiazol-5-yl”). Both pyrazoles and oxadiazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, along with the ester group. These functional groups would likely confer specific physical and chemical properties to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the ester group might make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis Routes and Characterization
Synthesis Methods : The synthesis of various pyrazole and oxadiazole derivatives, closely related to ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate, often involves multistep reactions starting from key compounds like ethyl 3-oxobutanoate. These processes utilize various catalysts and intermediates to achieve the desired chemical structures (Mu et al., 2016).
Characterization Techniques : These compounds are typically characterized using a range of spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry, and sometimes X-ray crystallography for detailed molecular structure analysis (Kariyappa et al., 2016).
Biological Activities
Antimicrobial Activity : Some of the synthesized pyrazole and oxadiazole derivatives exhibit antimicrobial properties. They are tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth (Siddiqui et al., 2013).
Antifungal and Antioxidant Activities : Similar derivatives have also been evaluated for their antifungal susceptibilities, with some showing moderate antifungal activity. Additionally, these compounds are assessed for their antioxidant properties, indicating their potential utility in various biomedical applications (Mu et al., 2016).
Corrosion Inhibition : Certain pyrazole derivatives, closely related to the compound , have been explored as corrosion inhibitors for metals like mild steel. These studies include assessments of their efficacy in industrial applications like metal pickling processes (Dohare et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-3-21-12(20)5-4-10(19)14-7-11-16-13(17-22-11)9-6-15-18(2)8-9/h6,8H,3-5,7H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJMQIKHXJKARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1=NC(=NO1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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